molecular formula C22H22N2O3S B317984 2-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide

2-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide

Cat. No.: B317984
M. Wt: 394.5 g/mol
InChI Key: LQZQJBZXYZUVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is a complex organic compound with a molecular formula of C22H22N2O3S and a molecular weight of 394.48668 This compound is known for its unique chemical structure, which includes a biphenyl group, a thiophene ring, and an amide linkage

Preparation Methods

The synthesis of 2-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the biphenyl-4-yloxypropanoyl intermediate. This intermediate is then reacted with 4,5-dimethylthiophene-3-carboxamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .

Chemical Reactions Analysis

2-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The biphenyl group allows for strong π-π interactions with aromatic residues in proteins, while the thiophene ring can engage in hydrogen bonding and hydrophobic interactions. These interactions enable the compound to modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

4,5-dimethyl-2-[2-(4-phenylphenoxy)propanoylamino]thiophene-3-carboxamide

InChI

InChI=1S/C22H22N2O3S/c1-13-15(3)28-22(19(13)20(23)25)24-21(26)14(2)27-18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12,14H,1-3H3,(H2,23,25)(H,24,26)

InChI Key

LQZQJBZXYZUVPI-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3)C

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

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